molecular formula C24H26N4O5 B4964847 METHYL 7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-3-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-3-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4964847
M. Wt: 450.5 g/mol
InChI Key: NOWDEEWESOTMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-cyclopropyl-1-methyl-2,4-dioxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-cyclopropyl-1-methyl-2,4-dioxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include N,N-dimethylformamide, thionyl chloride, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-cyclopropyl-1-methyl-2,4-dioxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

Methyl 7-cyclopropyl-1-methyl-2,4-dioxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-cyclopropyl-1-methyl-2,4-dioxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the suppression of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-cyclopropyl-1-methyl-2,4-dioxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and trimethylphenyl groups, in particular, contribute to its stability and potential therapeutic applications .

Properties

IUPAC Name

methyl 7-cyclopropyl-1-methyl-2,4-dioxo-3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]pyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5/c1-12-8-13(2)20(14(3)9-12)26-18(29)11-28-22(30)19-16(23(31)33-5)10-17(15-6-7-15)25-21(19)27(4)24(28)32/h8-10,15H,6-7,11H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWDEEWESOTMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=C(N=C(C=C3C(=O)OC)C4CC4)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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